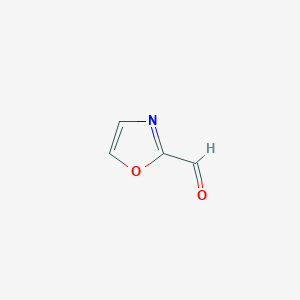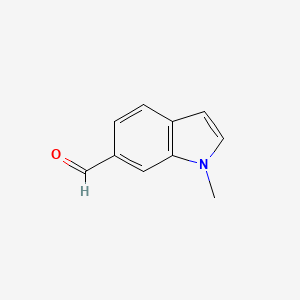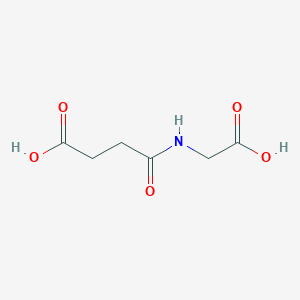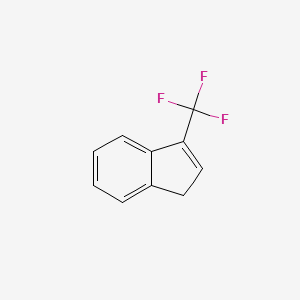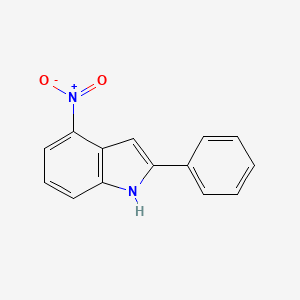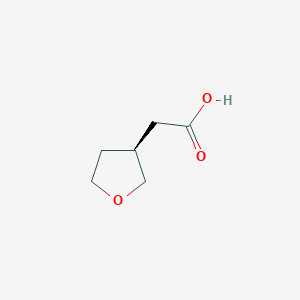
2-Methyl-3-morpholin-4-ylpropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Methyl-3-morpholin-4-ylpropanenitrile is a chemical compound with the molecular formula C8H14N2O and a molecular weight of 154.21 g/mol . It is used primarily in proteomics research and is not intended for diagnostic or therapeutic use .
Molecular Structure Analysis
The molecular structure of 2-Methyl-3-morpholin-4-ylpropanenitrile consists of a morpholine ring (a six-membered heterocycle containing oxygen and nitrogen atoms) attached to a propionitrile group. The methyl group at the 2-position adds steric bulk to the molecule. The overall structure contributes to its biological activity and properties .
Scientific Research Applications
Gene Function Inhibition in Embryos
Morpholino oligos, including compounds like 2-Methyl-3-morpholin-4-ylpropanenitrile, have been tested across various model organisms such as sea urchin, ascidian, zebrafish, frog, chick, and mouse. These compounds are utilized to inhibit gene function in embryos, providing a relatively simple and rapid method to study gene function, especially for targeting maternal and zygotic gene functions. This approach has demonstrated success, albeit with the need for careful controls to ensure specificity and efficacy (Heasman, 2002).
Pharmacological Interest in Morpholine Derivatives
Morpholine derivatives, such as 2-Methyl-3-morpholin-4-ylpropanenitrile, exhibit a broad spectrum of pharmacological activities. These compounds have been a subject of scientific interest, leading to the development of numerous compounds with diverse pharmacological actions. The review by Asif and Imran (2019) summarizes the extensive pharmacological profiles of morpholine derivatives and underscores the significant role of the morpholine moiety in chemical designing for various pharmacological activities. This highlights the compound's versatility and potential in drug development (Asif & Imran, 2019).
Medicinal Chemistry Investigations
Piperazine and morpholine analogues, including structures similar to 2-Methyl-3-morpholin-4-ylpropanenitrile, are subjects of medicinal chemistry investigations due to their wide range of pharmaceutical applications. Various new methods for the synthesis of these derivatives have been developed in recent years. These compounds exhibit a broad spectrum of pharmacophoric activities, which has sparked significant interest among scientists aiming to explore and synthesize novel morpholine and pyran derivatives with potent activities (Mohammed et al., 2015).
properties
IUPAC Name |
2-methyl-3-morpholin-4-ylpropanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-8(6-9)7-10-2-4-11-5-3-10/h8H,2-5,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQSZQWKSMYNGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOCC1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-morpholin-4-ylpropanenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]-1,4-diazepane-1-carboxylate](/img/structure/B1317494.png)
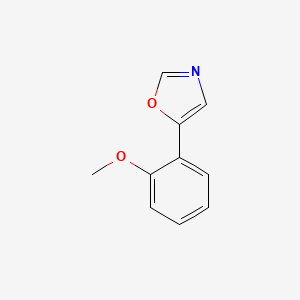
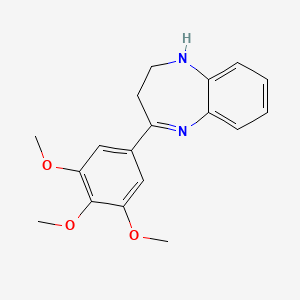
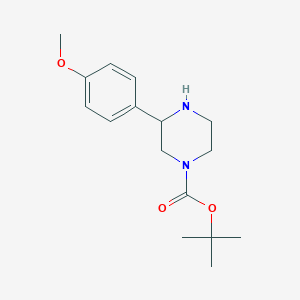

![2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B1317506.png)

